Certified Chiral Purity: Validated Enantiomeric Excess as a Procurement Specification
Unlike racemic benmoxin (which contains 50% (S)- and 50% (R)-enantiomer), (S)-Benmoxin is supplied with a defined stereochemical configuration verified by chiroptical methods . Reputable vendors report a specific optical rotation of [α]D = −X° (c = Y, solvent) for the (S)-enantiomer, enabling identification and purity confirmation [1]. This certification ensures that a procured batch is not the racemate and that the enantiomeric purity meets the threshold required for use as a chiral reference standard in HPLC or SFC method validation .
| Evidence Dimension | Stereochemical Identity and Purity |
|---|---|
| Target Compound Data | (S)-Benmoxin: Defined (S)-configuration; single enantiomer with chiral purity specification (e.g., ≥98% ee). Specific optical rotation reported. |
| Comparator Or Baseline | Racemic Benmoxin (CAS 7654-03-7): 50:50 mixture of (S)- and (R)-enantiomers; no chiral purity specification. |
| Quantified Difference | Elimination of 50% (R)-enantiomer contamination; single enantiomer specific rotation differs in sign from (R)-enantiomer. |
| Conditions | Chiroptical analysis (polarimetry, chiral HPLC, or SFC). |
Why This Matters
For a research laboratory developing an enantioselective analytical method or studying stereospecific pharmacology, a racemic standard cannot serve as a chirally resolved calibrant, making (S)-Benmoxin the only viable procurement choice.
- [1] DrugFuture. BENMOXIN, (S)-. Optical activity data from FDA GSRS. View Source
